Cas no 881302-73-4 (5-Boronoisophthalic acid)

5-Boronoisophthalic acid structure
5-Boronoisophthalic acid structure
Produktname:5-Boronoisophthalic acid
CAS-Nr.:881302-73-4
MF:C8H7BO6
MW:209.94858288765
MDL:MFCD06203347
CID:720041
PubChem ID:354334366

5-Boronoisophthalic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Boronoisophthalic acid
    • 3,5-Dicarboxyphenylboronic Acid (contains varying amounts of Anhydride)
    • 1,3-Benzenedicarboxylicacid, 5-borono-
    • 3,5-Dicarboxybenzeneboronic acid
    • 3,5-Dicarboxyphenylboronic acid
    • 5-boronobenzene-1,3-dicarboxylic acid
    • 3,5-Dicarboxybenzeneboronic Acid (contains varying amounts of Anhydride)
    • 5-(dihydroxyboranyl)benzene-1,3-dicarboxylic acid
    • 1,3-Benzenedicarboxylic acid, 5-borono-
    • 3,5-Dicarboxybenzeneboronicacid
    • 5-(Dihydroxyboryl)isophthalic acid
    • BCP16828
    • AB23178
    • RTR
    • OR11481
    • BC001253
    • 5-Borono-1,3-benzenedicarboxylic acid (ACI)
    • AKOS015836257
    • J-511276
    • DB-028279
    • T71427
    • DS-14907
    • SCHEMBL918608
    • D5073
    • 5-boronoisophthalicacid
    • C8H7BO6
    • 881302-73-4
    • CS-W000999
    • 3,5-Dicarboxyphenylboronic acid(contains varying amounts of Anhydride)
    • DTXSID10656890
    • SY104144
    • MFCD06203347
    • MDL: MFCD06203347
    • Inchi: 1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13)
    • InChI-Schlüssel: LCDXMCXNZRXUDH-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(C(O)=O)C=C(B(O)O)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 210.033568g/mol
  • Oberflächenladung: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 210.033568g/mol
  • Monoisotopenmasse: 210.033568g/mol
  • Topologische Polaroberfläche: 115Ų
  • Schwere Atomanzahl: 15
  • Komplexität: 244
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • XLogP3: nichts
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.6±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 590.7°C at 760 mmHg
  • Flammpunkt: 311.1±32.9 °C
  • Brechungsindex: 1.631
  • PSA: 115.06000
  • LogP: -1.23720

5-Boronoisophthalic acid Sicherheitsinformationen

5-Boronoisophthalic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM135771-25g
5-Boronoisophthalic acid
881302-73-4 95%+
25g
$162 2023-01-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B50120-100g
5-Boronoisophthalic acid
881302-73-4 98%
100g
¥4123.0 2022-04-28
ChemScence
CS-W000999-25g
5-Boronoisophthalic acid
881302-73-4 99.99%
25g
$180.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050796-25g
5-Boronoisophthalic acid
881302-73-4 98%
25g
¥499.00 2024-04-27
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H11490-25g
5-Boronoisophthalic acid
881302-73-4 97%
25g
¥1680 2023-09-19
Ambeed
A174621-5g
5-Boronoisophthalic acid
881302-73-4 97%
5g
$33.0 2025-02-20
TRC
D431255-100mg
3,5-Dicarboxyphenylboronic acid
881302-73-4
100mg
$64.00 2023-05-18
Matrix Scientific
093169-5g
5-Boronoisophthalic acid, 95+%
881302-73-4 95+%
5g
$706.00 2023-09-10
ChemScence
CS-W000999-100g
5-Boronoisophthalic acid
881302-73-4 99.99%
100g
$580.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B843877-100g
5-Boronoisophthalic acid
881302-73-4 97%
100g
¥3,765.00 2022-09-29

5-Boronoisophthalic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Europium trichloride Solvents: Ethanol ,  Water ;  rt; 1.5 h, rt
Referenz
Dual recognition ratio fluorescence-based sensor for sensitive detection of adenosine
Cheng, Pengge; et al, Microchemical Journal, 2023, 195,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  13 h, 85 °C
Referenz
Liquid phase epitaxial growth of heterostructured hierarchical MOF thin films
Chernikova, Valeriya; et al, Chemical Communications (Cambridge, 2017, 53(46), 6191-6194

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  pH 13, rt → 40 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  40 °C; 40 °C → 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Synthesis and characterization of novel triangular geometry carboxylic acid applying in synthesizing MOF materials
Xue, Junfeng; et al, Huagong Xinxing Cailiao, 2010, 38(11), 39-42

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  overnight, rt
1.2 Solvents: Ethanol ;  rt; 10 min, 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5
Referenz
Tailoring a Bacteriochlorin Building Block with Cationic, Amphipathic, or Lipophilic Substituents
Ruzie, Christian; et al, Journal of Organic Chemistry, 2008, 73(15), 5806-5820

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Europium nitrate Solvents: Ethanol ,  Water ;  2 h, rt
Referenz
One-step fabrication of a boric acid-functionalized lanthanide metal-organic framework as a ratiometric fluorescence sensor for the selective recognition of dopamine
Du, Qiuzheng; et al, New Journal of Chemistry, 2019, 43(3), 1291-1298

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water ;  rt → 40 °C; 3 h, 40 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Two Hydrogen-Bonded Organic Frameworks with Imidazole Encapsulation: Synthesis and Proton Conductivity
Hao, Biao-Biao; et al, Crystal Growth & Design, 2021, 21(7), 3908-3915

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt → 50 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  2 d, 50 °C; 3 d, 50 °C → 70 °C
1.3 Reagents: Isopropanol ;  1 h, reflux
Referenz
The Origin of Catalytic Benzylic C-H Oxidation over a Redox-Active Metal-Organic Framework
Kimberley, Louis; et al, Angewandte Chemie, 2021, 60(28), 15243-15247

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Methyl iodide Solvents: Diethyl ether ;  2 h, reflux; 6 h, reflux
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -60 °C; -60 °C → rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt → 50 °C
2.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  50 °C; 50 °C → 70 °C; > 3 h, 70 °C
2.3 Reagents: Sodium thiosulfate ;  heated
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
High Capacity Hydrogen Adsorption in Cu(II) Tetracarboxylate Framework Materials: The Role of Pore Size, Ligand Functionalization, and Exposed Metal Sites
Lin, Xiang; et al, Journal of the American Chemical Society, 2009, 131(6), 2159-2171

5-Boronoisophthalic acid Raw materials

5-Boronoisophthalic acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:881302-73-4)5-Boronoisophthalic acid
A842477
Reinheit:99%
Menge:100g
Preis ($):415.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:881302-73-4)3,5-Dicarboxybenzeneboronic acid
sfd22097
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung